N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 893925-60-5
Cat. No.: VC4754906
Molecular Formula: C22H28N4O4S
Molecular Weight: 444.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893925-60-5 |
|---|---|
| Molecular Formula | C22H28N4O4S |
| Molecular Weight | 444.55 |
| IUPAC Name | N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H28N4O4S/c1-13-6-7-16(8-14(13)2)25-10-15(9-19(25)27)21(28)23-20-17-11-31(29,30)12-18(17)24-26(20)22(3,4)5/h6-8,15H,9-12H2,1-5H3,(H,23,28) |
| Standard InChI Key | RHOMFDRMFMJQPH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C(C)(C)C)C |
Introduction
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. The molecular formula of this compound is C22H28N4O4S, with a molecular weight of approximately 444.5 g/mol .
Synthesis and Characterization
The synthesis of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Common synthetic methods may include condensation reactions and cyclization steps to form the thieno-pyrazole core, followed by the introduction of the 5-oxopyrrolidine-3-carboxamide moiety. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure of the compound.
Biological Activities and Potential Applications
Thieno[3,4-c]pyrazole derivatives are known for their diverse biological activities, including anticancer effects and interactions with various biological targets. While specific biological activity data for N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is limited, related compounds have shown potential in inhibiting cancer cell growth and modulating cellular pathways. Further research is needed to explore its therapeutic potential fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume